Pentapropylene glycol

Description

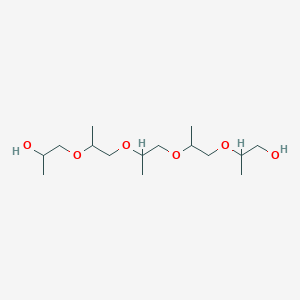

Structure

3D Structure

Properties

CAS No. |

21482-12-2 |

|---|---|

Molecular Formula |

C15H32O6 |

Molecular Weight |

308.41 g/mol |

IUPAC Name |

2-[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propoxy]propan-1-ol |

InChI |

InChI=1S/C15H32O6/c1-11(17)7-18-13(3)9-20-15(5)10-21-14(4)8-19-12(2)6-16/h11-17H,6-10H2,1-5H3 |

InChI Key |

AQRQHYITOOVBTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)OCC(C)OCC(C)OCC(C)OCC(C)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Pentapropylene Glycol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed molecular-level characterization of pentapropylene glycol. It provides critical insights into both the primary structure and the three-dimensional arrangement of these oligomers.

Elucidation of Structural Isomerism and Branching Architectures

The polymerization of propylene (B89431) oxide can result in a variety of linkages, leading to structural isomers within this compound. The primary modes of addition are head-to-tail (1,2-addition) and head-to-head/tail-to-tail (2,1-addition). These different linkages, along with the stereochemistry at the chiral carbon of the propylene glycol unit, give rise to a complex mixture of isomers. researchgate.net

High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in identifying and quantifying these structural variations. For instance, the chemical shifts of the methyl protons and the methine and methylene (B1212753) carbons are highly sensitive to their local chemical environment. This sensitivity allows for the differentiation of repeating units and end-groups. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are often employed to resolve overlapping signals and establish connectivity between protons and carbons, which is crucial for assigning specific isomeric structures. While specific data for isolated this compound is not extensively published, analysis of polypropylene (B1209903) glycol (PPG) mixtures confirms that NMR is a primary tool for discerning such structural details. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Polypropylene Glycol Structures

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | 1.0 - 1.2 | 16 - 18 |

| Methylene (CH₂) | 3.2 - 3.6 | 72 - 76 |

| Methine (CH) | 3.2 - 3.6 | 74 - 78 |

| Terminal Hydroxyl (OH) | Variable | - |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific isomeric structure.

Conformational Analysis and Intermolecular Interactions via High-Resolution NMR

Beyond primary structure, high-resolution NMR techniques can probe the conformational preferences and intermolecular interactions of this compound. The flexibility of the polyether backbone allows the molecule to adopt various conformations in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons that are close in proximity, offering insights into the folded or extended states of the oligomer chain.

Furthermore, NMR is sensitive to hydrogen bonding, a key intermolecular interaction in hydroxyl-terminated oligomers like this compound. The chemical shift of the hydroxyl proton is particularly indicative of its involvement in hydrogen bonding, with downfield shifts typically suggesting stronger interactions. Variable temperature NMR studies can also be used to investigate the dynamics of these interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a valuable tool for the qualitative and quantitative analysis of this compound, offering a rapid means of functional group identification and a method for monitoring chemical transformations.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

The infrared spectrum of this compound is characterized by absorption bands corresponding to the fundamental vibrations of its constituent functional groups. The most prominent features include:

O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl end-groups and their involvement in hydrogen bonding.

C-H Stretching: Sharp bands between 3000 and 2800 cm⁻¹ arising from the methyl and methylene groups.

C-O Stretching: A strong absorption band, typically around 1100 cm⁻¹, corresponding to the ether linkages of the polyether backbone.

IR spectroscopy is particularly useful for monitoring reactions involving the hydroxyl end-groups, such as esterification or urethane (B1682113) formation. The disappearance of the broad O-H band and the appearance of new bands, for example, a carbonyl (C=O) stretch around 1735 cm⁻¹ for an ester, provide clear evidence of the reaction's progress and completion. This has been demonstrated in the synthesis of polyurethane materials where the disappearance of the isocyanate band around 2265 cm⁻¹ is monitored. googleapis.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3600 - 3200 (broad) |

| Alkyl (C-H) | Stretching | 3000 - 2800 (sharp) |

| Ether (C-O) | Stretching | ~1100 (strong) |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and oligomer distribution of this compound samples. Due to the potential for a distribution of oligomer sizes in a given sample, MS provides invaluable information on sample purity and composition.

Oligomer Distribution and Molecular Weight Determination

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of polyethers like this compound, as they minimize fragmentation and allow for the observation of intact molecular ions. In ESI-MS, the oligomers are typically detected as adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Table 3: Theoretical Monoisotopic Masses for Sodium Adducts of Polypropylene Glycol Oligomers

| Oligomer (n) | Formula | [M+Na]⁺ (Da) |

| 1 (Monopropylene Glycol) | C₃H₈O₂ | 99.042 |

| 2 (Dipropylene Glycol) | C₆H₁₄O₃ | 157.084 |

| 3 (Tripropylene Glycol) | C₉H₂₀O₄ | 215.126 |

| 4 (Tetrapropylene Glycol) | C₁₂H₂₆O₅ | 273.168 |

| 5 (this compound) | C₁₅H₃₂O₆ | 331.210 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a pivotal technique for the structural confirmation of polypropylene glycols (PPGs), including this compound. The fragmentation patterns observed provide a veritable fingerprint of the molecule's structure. When subjected to ionization techniques like electrospray ionization (ESI) or field desorption, PPGs typically form pseudomolecular ions, such as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. researchgate.net

Subsequent fragmentation, often induced by collision-induced dissociation (CID), cleaves the polymer backbone at the ether linkages. nih.gov This process results in a characteristic series of product ions separated by 58 m/z units, which corresponds to the mass of the propylene oxide monomer unit (C₃H₆O). researchgate.net Analysis of these repeating fragment ions allows for the unambiguous confirmation of the polypropylene glycol structure. researchgate.net

For instance, studies using CID on PPGs have identified a series of product ions corresponding to fragments containing one, two, three, or more repeating propylene oxide subunits. nih.gov Tandem mass spectrometry (MS/MS) of ammonium adducts (NH₄⁺) of PPG has shown that fragmentation can lead to the formation of a vinyl-terminated linear structure at the end of the polymer chain. nih.gov The presence and distribution of these characteristic fragments confirm the identity and integrity of the this compound structure.

| m/z Value | Corresponding Fragment | Source |

|---|---|---|

| 59.0 | 1 Propylene Oxide Subunit | nih.gov |

| 117.1 | 2 Propylene Oxide Subunits | nih.gov |

| 175.1 | 3 Propylene Oxide Subunits | nih.gov |

| 233.2 | 4 Propylene Oxide Subunits | nih.gov |

| 291.2 | 5 Propylene Oxide Subunits | nih.gov |

Chromatographic Separation and Analysis Techniques

Gel Permeation Chromatography (GPC) for Molar Mass Distribution Analysis

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molar mass distribution of polymers like this compound. researchgate.net This method separates molecules based on their hydrodynamic volume, or size in solution. agilent.com Larger molecules are excluded from the pores of the column's stationary phase and thus elute first, while smaller molecules permeate the pores and have a longer path, eluting later. shimadzu.com

The primary output of GPC analysis is the full molecular weight distribution of the polymer sample. researchgate.net From this distribution, crucial parameters are calculated:

Number-average molar mass (Mn): The total weight of the polymer sample divided by the total number of moles of polymer chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molar mass distribution. polymerchar.com A PDI value of 1.0 signifies a monodisperse sample where all chains have the same length.

For accurate analysis of PPGs, the system must be calibrated using well-characterized polymer standards. agilent.com Polypropylene glycol standards with a range of molecular weights are commercially available for this purpose. agilent.com

| Parameter | Description | Source |

|---|---|---|

| Columns | Packed with porous, rigid particles (e.g., styrene-divinylbenzene copolymer). Multiple columns with different pore sizes can be used in series for broad distributions. | shimadzu.comshodex.com |

| Mobile Phase (Eluent) | Organic solvents such as Tetrahydrofuran (THF) or Toluene (B28343) are commonly used. | unt.edu |

| Detector | A differential refractive index (RI) detector is most common as its response is proportional to concentration. | polymersolutions.com |

| Calibration | Performed using narrow PDI polypropylene glycol or polystyrene standards. | agilent.com |

Gas Chromatography-Mass Spectrometry (GC/MS) for Component Resolution and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile components in a sample, making it well-suited for the analysis of lower molecular weight PPG oligomers like this compound. cdc.gov Gas chromatography separates the components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification based on their mass-to-charge ratio and fragmentation patterns. cdc.gov

For glycol analysis, the selection of the GC column is critical. Due to the polar nature of the hydroxyl groups, a polar stationary phase (e.g., modified polyethylene (B3416737) glycol) is often a good choice as it provides better retention and separation. sigmaaldrich.com In some cases, derivatization of the glycol may be necessary to increase volatility and improve peak shape before injection into the GC system. nih.gov The mass spectrometer detector allows for the identification of impurities and related substances, providing a comprehensive purity assessment of the this compound sample. chromatographyonline.comresearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Column | Capillary column with a polar stationary phase (e.g., modified polyethylene glycol or 5%-phenyl-95%-dimethylpolysiloxane). | sigmaaldrich.comhmdb.ca |

| Carrier Gas | Helium is typically used. | nih.gov |

| Temperature Program | An initial oven temperature is held, then ramped at a controlled rate to a final temperature to elute compounds of varying volatility. | nih.gov |

| Ionization Mode | Electron Ionization (EI) is standard for creating fragment libraries. | hmdb.ca |

| Detector | A quadrupole or triple-quadrupole mass spectrometer is commonly used. | nih.gov |

High-Performance Liquid Chromatography (HPLC) in Oligomer Characterization

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation and characterization of individual oligomers within a polymer sample. nih.gov While GPC separates by size, HPLC can separate oligomers based on differences in their chemical properties, such as hydrophobicity. For polypropylene glycols, reversed-phase HPLC (RP-HPLC) is a particularly effective method. researchgate.net

In RP-HPLC, a nonpolar stationary phase (like C18 or phenyl-bonded silica) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net The oligomers are separated based on their hydrophobicity; longer PPG chains are more retained and thus have longer elution times.

A key challenge in the HPLC analysis of PPGs is detection, as they lack a UV chromophore. agilent.com This can be overcome in two ways:

Derivatization: The hydroxyl end-groups of the PPG can be reacted with a UV-active or fluorescent tag, such as naphthyl isocyanate, allowing for sensitive detection. researchgate.net

Universal Detectors: An Evaporative Light Scattering Detector (ELSD) can be used, which is capable of detecting any non-volatile analyte and is independent of the analyte's optical properties. agilent.comsielc.com

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase C18 or Phenyl-bonded silica column. | researchgate.net |

| Mobile Phase | A gradient of water and acetonitrile (MeCN) is commonly employed. | sielc.com |

| Flow Rate | Typically in the range of 0.5 - 1.0 mL/min. | sielc.com |

| Detector | Evaporative Light Scattering Detector (ELSD), or UV/Fluorescence detector after derivatization. | researchgate.netsielc.com |

Computational and Theoretical Investigations of Pentapropylene Glycol Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the study of the motion and interaction of atoms and molecules over time. For pentapropylene glycol, MD simulations offer a window into its structural and dynamic properties that are often difficult to probe experimentally.

Segmental motion, the localized movement of small sections of the polymer chain, is also a key area of investigation. Quasielastic neutron scattering studies on propylene (B89431) glycol oligomers have been used to distinguish diffusive motions from faster local motions like methyl group rotations. nih.govresearcher.life MD simulations can replicate and analyze these motions at an atomic level, providing data on relaxation times and the mechanisms of conformational change. nih.gov The analysis of parameters like the radius of gyration and end-to-end distance from simulation trajectories provides quantitative measures of the oligomer's size and compactness. researchgate.net

| Parameter | Common Value/Method | Purpose |

|---|---|---|

| Force Field | GAFF, OPLS, CHARMM | Defines the potential energy and forces between atoms. nih.govresearchgate.net |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic lab conditions. chemrxiv.org |

| Time Step | 1-2 fs | The interval between successive calculations of forces and positions. |

| Simulation Duration | 10-100 ns | Length of the simulation to ensure adequate sampling of molecular motions. nih.gov |

| Temperature Control | Nosé-Hoover Thermostat | Maintains the system at a constant target temperature. chemrxiv.org |

| Pressure Control | Parrinello-Rahman Barostat | Maintains the system at a constant target pressure. |

MD simulations are instrumental in predicting how this compound behaves in different physical states, such as in the bulk liquid or under confinement. nist.gov In the bulk state, simulations can calculate key transport properties, including self-diffusion coefficients and viscosity, and compare them with experimental data. nih.govrsc.org

The behavior of oligomers changes significantly when confined in nanopores or between surfaces, a situation relevant to applications in nanocomposites and lubrication. nih.govresearcher.life Computational studies show that confinement can alter both the thermodynamics and the dynamics of fluids. nist.gov For propylene glycol oligomers confined to a single molecular layer, simulations and experiments have shown that while the interaction with the confining surfaces may be weak, the reduced dimensionality can influence the chain-length dependence of diffusion. nih.govresearcher.life These predictive capabilities allow for the rational design of materials where the dynamic properties of this compound are critical.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a higher level of theoretical detail, focusing on the electronic structure of molecules. These methods are essential for understanding chemical reactivity and transformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules from first principles. mdpi.com For this compound, DFT can be used to calculate a wide range of properties, including optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. nih.govresearchgate.net These calculations are crucial for predicting the molecule's reactivity and its interaction with other chemical species. nih.gov

DFT is also extensively used to elucidate reaction mechanisms. For example, studies on the acid-catalyzed conversion of propylene glycol to propanal and propanone have used DFT to map out the potential energy surfaces of different reaction pathways. researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and identify the most favorable reaction mechanism, such as whether a reaction proceeds via a stepwise or concerted process. researchgate.netresearchgate.netmdpi.com This approach can be applied to understand the thermal degradation or oxidation of this compound.

| Calculated Property | Significance | Example Finding in Related Glycols |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule. | Determination of bond lengths and angles in ethylene (B1197577) glycol dinitrate. researchgate.net |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. nih.gov | Used to assess the stability and reactivity of polymer-drug complexes. nih.gov |

| Transition State Energies | Allows for the calculation of activation barriers for chemical reactions. researchgate.net | Identified the rate-determining steps in the pinacol (B44631) rearrangement of propylene glycol. researchgate.netresearchgate.net |

| Adsorption Energy | Quantifies the strength of interaction between a molecule and a surface or another molecule. | Calculated for PEG on graphene oxide to assess its potential as a drug delivery vehicle. nih.gov |

While DFT focuses on electron density, wavefunction analysis provides a more detailed picture of chemical bonding and electronic interactions during a reaction. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be applied to the wavefunctions of reacting species.

In the context of chemical transformations of glycols, wavefunction analysis has been used to study pyrolysis mechanisms. researchgate.netnih.gov For instance, in the thermal decomposition of 1,2-propylene glycol, wavefunction analysis helps to visualize the breaking and forming of bonds from a microscopic perspective. researchgate.netnih.gov This analysis can identify the primary pyrolysis pathways, such as dehydration or carbon-chain breakage, and determine which mechanism dominates at different temperatures. nih.gov Such insights are critical for understanding the thermal stability of this compound and predicting its decomposition products.

Modeling of Dielectric Relaxation Phenomena

Dielectric spectroscopy is a key experimental technique for studying the dynamics of polar molecules like this compound. Computational modeling helps to interpret the complex dielectric spectra and connect them to specific molecular motions. The dielectric relaxation behavior of polypropylene (B1209903) glycols is characterized by distinct processes occurring on different timescales. bohrium.comaip.org

The primary (α) relaxation is associated with the cooperative segmental motions of the chain and is linked to the glass transition. researchgate.netbohrium.com Its temperature dependence is often described by the Vogel-Fulcher-Tammann (VFT) equation. bohrium.comnih.gov Secondary relaxations (β and γ) are faster, more localized motions. bohrium.combohrium.com The β-relaxation is often considered a Johari-Goldstein process, involving the motion of the entire molecule, while the γ-relaxation can be attributed to intramolecular motions, such as the rotation of side groups. bohrium.com

Theoretical models are used to fit the experimental data and extract physical parameters. For instance, the Kohlrausch-Williams-Watts (KWW) function is often used to describe the shape of the α-relaxation peak. aip.orgresearchgate.net Studies on PPG oligomers of varying molecular weights have shown that the separation between the α- and β-relaxations increases with increasing chain length. researchgate.netbohrium.com Furthermore, models like the asymmetric double-well potential model have been successfully applied to describe the temperature dependence of the secondary relaxation times. bohrium.comaip.org These modeling approaches provide a framework for understanding how the chain length and architecture of this compound influence its response to an external electric field.

Application of Empirical Equations (e.g., Davidson-Cole, Cole-Cole, Debye) to Oligomer Data

The dielectric relaxation of polypropylene glycol oligomers is often analyzed using empirical models to describe the frequency dependence of the complex permittivity. These models, including the Debye, Cole-Cole, and Davidson-Cole equations, are instrumental in characterizing the dynamics of molecular motion.

The Debye equation represents an idealized scenario of a single, non-interacting relaxation process. However, for complex systems like oligomers, this model is often insufficient.

The Cole-Cole equation is a modification of the Debye model that accounts for a symmetric distribution of relaxation times, often observed in polymers. wikipedia.orgdiva-portal.org This is represented by:

ε*(ω)=ε∞+εs-ε∞1+(iωτ)1-α

where:

ε* is the complex permittivity

εs and ε∞ are the static and high-frequency permittivity

ω is the angular frequency

τ is the relaxation time

α is a parameter between 0 and 1, indicating the width of the relaxation time distribution.

The Davidson-Cole equation provides an asymmetric distribution of relaxation times, which is often a better fit for the α-relaxation process in glass-forming liquids like propylene glycol and its oligomers. wikipedia.orgdntb.gov.ua The equation is given by:

ε*(ω)=ε∞+εs-ε∞(1+iωτ)β

where β (0 < β ≤ 1) is an exponent describing the asymmetry of the relaxation peak.

Research on the dielectric properties of propylene glycol oligomers has shown that as the number of repeating units (N) increases, the primary (α) relaxation process is better described by functions that account for a distribution of relaxation times, such as the Kohlrausch-Williams-Watts (KWW) function, which is related to the Davidson-Cole equation in the frequency domain. dntb.gov.uaresearchgate.net For lower oligomers like dipropylene glycol (N=2) and tripropylene (B76144) glycol (N=3), a distinct secondary (β) relaxation is also observed. dntb.gov.uaresearchgate.net

The following table conceptually illustrates how the parameters of the Davidson-Cole equation might vary for different polypropylene glycol oligomers, based on established trends.

| Oligomer | Number of Repeat Units (N) | Relaxation Time (τ) | Asymmetry Parameter (β) |

|---|---|---|---|

| Dipropylene Glycol | 2 | Relatively Short | Closer to 1 |

| Tripropylene Glycol | 3 | Intermediate | Intermediate |

| This compound | 5 | Longer | Smaller |

| Polypropylene Glycol (PPG) | >5 | Longest | Smallest |

Correlation of Theoretical Models with Experimental Dielectric Spectroscopic Results

Theoretical models are rigorously tested against experimental data obtained from techniques like broadband dielectric spectroscopy. For propylene glycol oligomers, studies have demonstrated a strong correlation between the predictions of models like the Davidson-Cole or KWW functions and the observed dielectric loss spectra. dntb.gov.uaresearchgate.net

The primary α-relaxation, associated with the glass transition, shows a temperature dependence that can be modeled by the Vogel-Fulcher-Tammann (VFT) equation. rsc.org The parameters derived from fitting experimental data to these empirical equations provide insights into the molecular dynamics. For instance, the stretching exponent from the KWW fit, which is related to the β parameter in the Davidson-Cole model, typically decreases as the number of repeat units in the oligomer chain increases. dntb.gov.uaresearchgate.net This indicates a broader distribution of relaxation times for larger molecules like this compound compared to smaller ones.

Furthermore, the separation between the α- and the faster β-relaxation processes is observed to increase with the number of repeat units. dntb.gov.uaresearchgate.net This trend suggests that for this compound, the two relaxation processes would be more distinctly separated in the frequency domain than in propylene glycol itself.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

Development of Predictive Models for Oligomeric Series

For an oligomeric series like the polypropylene glycols, QSPR models can be developed to predict various properties such as boiling point, viscosity, and glass transition temperature. researchgate.net The development of such models involves several key steps:

Data Collection: Gathering experimental data for a series of polypropylene glycol oligomers.

Descriptor Calculation: Calculating a wide range of molecular descriptors that encode structural information. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the property of interest. nih.govresearchgate.net

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. researchgate.net

For this compound and its related oligomers, a QSPR model could predict properties based on descriptors that vary systematically with the chain length. The following table provides examples of descriptor classes and specific descriptors that would be relevant for developing a QSPR model for the polypropylene glycol oligomeric series.

| Descriptor Class | Specific Descriptor Examples | Relevance to PPG Oligomers |

|---|---|---|

| Constitutional | Molecular Weight, Number of Oxygen Atoms | Directly related to the number of repeating units. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular branching and size. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relate to intermolecular interactions and bulk properties. |

| Quantum-Chemical | Dipole Moment, Polarizability | Important for predicting dielectric properties and intermolecular forces. |

By developing robust QSPR models, it becomes possible to predict the properties of higher or unmeasured oligomers in the polypropylene glycol series, thereby reducing the need for extensive experimental characterization. nih.gov

Dynamics and Confinement Studies of Pentapropylene Glycol and Its Oligomers

Quasielastic Neutron Scattering (QENS) Investigations

Quasielastic neutron scattering (QENS) is a powerful technique for investigating the diffusive motions of atoms and molecules. In the context of propylene (B89431) glycol oligomers, QENS studies have been instrumental in elucidating the complex dynamics at a molecular level, including translational and rotational motions.

Probing Diffusive Motions and Mean Relaxation Times

QENS experiments on propylene glycol (PG) and its oligomers, such as the 7-mer (hepta-propylene glycol), have successfully distinguished different dynamical processes. researchgate.netaip.org These include a fast local motion of hydrogen atoms, the rotation of methyl groups, and a jump diffusion process. researchgate.net The average relaxation time of the diffusive process is generally larger than the average relaxation time of all dynamical processes combined. aip.org

Studies have shown that at room temperature, the relaxations are primarily due to ordinary translational diffusion. aip.org The average relaxation time deduced from neutron scattering at a momentum transfer Q of about 1 Å⁻¹ is in excellent agreement with the dielectric α-relaxation time. aip.org This indicates that QENS and dielectric spectroscopy probe similar underlying molecular motions.

The table below presents the full width at half maximum (FWHM) values for the narrow quasielastic component, which is related to the diffusive motions, for confined and bulk propylene glycol (PG) at different temperatures.

Analysis of Methyl Group Rotations and Polymer Backbone Dynamics

A faster, localized motion of hydrogen atoms in the polymer backbone has also been identified. researchgate.net This process appears to be independent of both chain length and confinement, suggesting it is a fundamental motion within the propylene glycol monomer unit. researchgate.net The intensity of this local motion is stronger for longer polymer chains. aip.org

Dielectric Spectroscopy of Oligomeric Propylene Glycols

Dielectric spectroscopy is a key technique for studying the relaxation dynamics of polar molecules like propylene glycol oligomers. It provides information on the collective orientational motions of molecular dipoles.

Characterization of Alpha-Relaxation and Normal Mode Relaxation Processes

The primary relaxation process observed in propylene glycol and its oligomers is the α-relaxation, which is associated with the cooperative segmental motions of the polymer chains. researchgate.netarxiv.org The α-relaxation peak in the dielectric loss spectra shifts to lower frequencies as the temperature decreases, reflecting the slowing down of molecular dynamics as the glass transition is approached. researchgate.netarxiv.org

For longer chain oligomers, a slower process known as the normal mode relaxation can also be observed. aip.org This relaxation is attributed to the fluctuation of the end-to-end vector of the polymer chain and is therefore highly dependent on the molecular weight.

The table below shows the relaxation strength (Δε) and the width parameter (β_CD) of the α-relaxation for mono-, di-, and tri-propylene glycol at a representative high temperature.

Influence of Oligomer Chain Length on Dielectric Relaxation Behavior

The chain length of the propylene glycol oligomer has a significant impact on its dielectric relaxation behavior. As the number of repeating units increases, the α-relaxation peak broadens, which is reflected in a decrease in the Cole-Davidson width parameter (β_CD). researchgate.netarxiv.org This indicates an increase in the heterogeneity of the local environments and the cooperativity of the segmental motions.

Furthermore, the temperature dependence of the α-relaxation time, often quantified by the fragility index, increases with increasing chain length. arxiv.org This means that the dynamics of longer oligomers slow down more rapidly as the temperature is lowered towards the glass transition. The relaxation strength of the α-process also shows a dependence on the molecular size, generally increasing with decreasing chain length at a given temperature. researchgate.netarxiv.org

Confinement Effects on Oligomer Dynamics

Confining propylene glycol oligomers to nanoscale environments, such as the galleries of clay minerals, has a noticeable but sometimes surprisingly weak effect on their dynamics. aip.org Studies on propylene glycol and its 7-mer confined in Na-vermiculite clay, forming a true two-dimensional liquid, have shown that the average relaxation time is almost unaffected by this severe confinement. aip.org This suggests that the interactions with the clay surfaces are weak and that the reduced dimensionality has a limited influence on the timescale of the observed dynamical processes. aip.org

However, some effects of confinement are observed. The long-range diffusion is slowed down by the geometrical confinement. aip.org For longer oligomers like polypropylene (B1209903) glycol (PPG), the fast relaxation processes are slowed down in confinement, while the dynamics at longer times are less affected, as they are already restricted by chain connectivity in the bulk. aip.org In contrast, for the monomer (PG), the short-time behavior is largely unchanged, but the long-range diffusion is slowed. aip.org The dielectrically active normal mode of PPG is substantially slower in confinement, in contrast to the α-relaxation which is almost unaffected. aip.org

Dynamics of Oligomers in Two-Dimensional Confined Geometries (e.g., Clay Intercalation)

The study of pentapropylene glycol and its oligomers within two-dimensional (2D) confined geometries, such as those created by the intercalation of these molecules within the layers of clay, reveals significant insights into their molecular dynamics. When confined to single molecular layers between clay platelets, as in the case of a Na-vermiculite clay structure, the molecules form a true 2D liquid. nih.govresearcher.life This confinement dramatically alters their freedom of movement and intermolecular interactions compared to the bulk state.

Research utilizing quasielastic neutron scattering has been instrumental in probing the dynamics of propylene glycol (PG) and its oligomers in such environments. researcher.lifenih.gov These studies cover a broad dynamical time range, typically from 0.3 to 2000 picoseconds, allowing for the distinction between different motional processes. researcher.lifenih.gov Within the clay's nano-galleries, the dynamics are a composite of several motions: the rotation of the methyl group, a rapid local motion of hydrogen in the polymer backbone, and the more global diffusive motion of the molecule. researcher.lifenih.gov

Interestingly, for longer oligomers like polypropylene glycol (PPG), the severe confinement to a single molecular layer has a surprisingly small effect on the average relaxation time of the diffusive process at room temperature (approximately 300 K). researcher.lifenih.gov This suggests that the interactions between the oligomer chains and the clay surfaces are relatively weak. nih.govaip.org While the short-time behavior of shorter oligomers like propylene glycol is largely unchanged by confinement, their dynamics at longer times are slowed down. aip.org Conversely, for PPG, some of the fast relaxation processes are shifted to longer times upon confinement, but the influence on the longer-time dynamics is minimal. aip.org This indicates that for longer chains, the dynamics at these timescales are already constrained by chain connectivity in the bulk state. aip.org

The nature of the motion also transitions with chain length. For monomers and short chains, the dynamics are characteristic of ordinary translational diffusion. aip.org However, for longer chains within these confined spaces, the process becomes more complex, exhibiting characteristics that suggest a mixture of Rouse dynamics and segmental motions. aip.org

Impact of Spatial Confinement on Relaxation Times and Translational Diffusion

However, a more detailed analysis reveals a distinction between the average relaxation time of all processes and the relaxation time specifically associated with diffusive motion (τd). As expected, τd is larger than τ. researcher.lifenih.gov A significant finding is that the dependence of this diffusive relaxation time on the chain length is weaker for the confined liquids compared to their bulk counterparts. researcher.lifenih.gov This is partly attributed to the slowing down of bulk propylene glycol due to the formation of a three-dimensional network of hydrogen bonds at the hydroxyl end groups, a factor that is altered in confinement. researcher.lifenih.gov

The following table summarizes the qualitative impact of 2D confinement in clay on the dynamics of propylene glycol oligomers:

| Dynamic Property | Observation in Confinement | Supporting Rationale |

| Average Relaxation Time (τ) | Largely unaffected compared to bulk. nih.govresearcher.lifenih.govaip.org | Suggests weak interactions with clay surfaces and minimal influence of reduced dimensionality on the overall timescale of motions. nih.govresearcher.lifenih.govaip.org |

| Diffusive Relaxation Time (τd) | Chain-length dependence is weaker than in bulk. researcher.lifenih.gov | Alteration of the 3D hydrogen-bonding network present in the bulk state. researcher.lifenih.gov |

| Segmental Translational Diffusion | Slower for shorter oligomers; less affected for longer chains. nih.gov | The constraints imposed by the 2D geometry have a more pronounced effect on the movement of smaller, more mobile oligomers. nih.gov |

| Long-Range Diffusion | Slowed down by the geometric confinement. aip.org | The physical barriers of the clay platelets restrict movement over larger distances. aip.org |

| Fast Relaxation Processes | Shifted to longer times for longer oligomers. aip.org | The confinement introduces constraints on rapid local motions. aip.org |

Role of Surface Interactions and Local Density in Confined Oligomer Dynamics

The dynamics of confined this compound and its oligomers are governed by a delicate interplay between surface interactions and spatial confinement effects, which can vary with temperature. aip.org The general observation for propylene glycol oligomers in Na-vermiculite clay is that the surface interactions are weak. nih.govaip.org This is an interesting and somewhat unexpected finding, given that all molecules in a single intercalated layer are in direct contact with the clay surfaces and are restricted to 2D movement. aip.org

The weakness of these interactions is a key reason why the average relaxation times are not significantly altered from the bulk state. aip.org However, the influence of surface interactions and spatial confinement can be temperature-dependent. At lower temperatures, the speeding up of dynamics due to spatial confinement may dominate, while at higher temperatures, the slowing down effect of surface interactions becomes more prominent. aip.org This can lead to different temperature dependencies of the alpha relaxation in confinement compared to the bulk. aip.org

In systems where polymer-surface interactions are more favorable, or "attractive," the formation of bound layers near the surface can suppress the translational diffusion of the polymer chains. acs.org While the interactions in the studied clay systems appear weak, the possibility of stronger interactions in other confining media, such as certain metal oxides, could lead to a more significant slowing of dynamics. For instance, studies of polypropylene glycol in alumina (B75360) templates have shown that the nature of the interface, including its roughness, can significantly impact segmental and chain dynamics by altering hydrogen-bonding interactions with the surface. uj.edu.pl

Local density fluctuations can also play a role in the dynamics of confined liquids. However, the provided research on propylene glycol in clay does not explicitly detail the direct impact of local density variations on the observed dynamics. The primary focus remains on the overarching effects of the 2D geometrical constraints and the surprisingly weak surface interactions. The confinement to a single molecular layer inherently creates a system with a well-defined, albeit constrained, local density. The observed dynamics are an average response to this confined environment.

The following table outlines the key factors influencing the dynamics of confined propylene glycol oligomers:

| Influencing Factor | Role in Confined Dynamics |

| Surface Interactions | Generally weak in Na-vermicul-ite clay, leading to minimal changes in average relaxation times. nih.govaip.org The effect can be temperature-dependent, with a tendency to slow down dynamics at higher temperatures. aip.org |

| Spatial Confinement (Geometric Effects) | Restricts motion to two dimensions, slowing down long-range diffusion. aip.org Can lead to a speeding up of dynamics at lower temperatures. aip.org The impact on translational diffusion is more pronounced for shorter oligomers. nih.gov |

| Chain Length | Determines the dominant motional regime (translational vs. Rouse-like dynamics). aip.org The chain-length dependence of diffusive relaxation time is reduced in confinement. researcher.lifenih.gov |

| Temperature | Modulates the relative importance of surface interactions versus spatial confinement effects on the alpha relaxation. aip.org |

Applications in Advanced Materials Science and Engineering

Supramolecular Networks and Self-Healing Materials

The reversible nature of non-covalent bonds is central to the design of "smart" materials, such as self-healing elastomers and stimuli-responsive gels. nih.gov Supramolecular polymer networks, formed through interactions like hydrogen bonding, can exhibit dynamic properties including stress dissipation and self-repair. nih.govnih.gov

The synthesis of functionalized oligomers is a key step in creating supramolecular networks. For propylene (B89431) glycol-based systems, a common strategy involves capping the oligomer chains with moieties capable of forming strong, specific non-covalent interactions.

One prominent example is the functionalization of polypropylene (B1209903) glycol (PPG) segments with ureidopyrimidone (UPy) units. acs.org UPy moieties are capable of forming strong quadruple hydrogen bonds, leading to the dimerization of the functionalized chain ends. acs.orgnih.gov This effectively increases the polymer chain length and creates dynamic cross-links. The synthesis involves integrating these UPy motifs into the polymer backbone or as terminal units, resulting in a well-defined architecture that can be tailored to balance mechanical performance and self-healing capability. acs.org Another approach involves creating DNA-conjugated oligomers that can self-assemble into supramolecular polymers, which can then be further functionalized, for instance, by attaching gold nanoparticles. rsc.org

The general design principle for these oligomers is to combine a flexible, low glass transition temperature (Tg) backbone, such as pentapropylene glycol, with highly interactive end-groups. This modular design allows for precise control over the final material's properties.

Non-covalent interactions are the cornerstone of supramolecular chemistry, providing the driving force for the self-assembly of functionalized oligomers into robust networks. usf.edu Hydrogen bonds are particularly significant due to their directionality and tunable strength. nih.gov

In materials derived from functionalized propylene glycol oligomers, hydrogen bonding plays a critical role. The use of multiple hydrogen-bonding units, such as the quadruple H-bonds in UPy dimers, results in association constants as high as 107 M–1. acs.org This strong, yet thermally reversible, interaction creates supramolecules that behave like stable thermoplastic elastomers while allowing for disassembly upon heating, which is the key to their self-healing properties. acs.orgnih.gov

The self-healing process relies on the reversibility of these non-covalent bonds. When the material is damaged, the hydrogen bonds at the fracture interface are broken. With sufficient mobility, provided by heating or the inherent dynamics of the polymer chains, the functional groups can re-associate across the interface, restoring the network's integrity and mechanical strength. nih.govnih.gov Researchers can precisely control the material's properties by tuning the strength and density of these hydrogen bonds. nih.gov For example, a combination of strong and weak hydrogen bonds can be used to create materials that are both tough and capable of rapid self-healing. nih.gov

Table 1: Comparison of Covalent and Non-Covalent Bonds in Polymer Networks

| Feature | Covalent Bonds | Non-Covalent Bonds (e.g., Hydrogen Bonds) |

|---|---|---|

| Bond Energy | High (~400 kJ/mol for C-C) nih.gov | Low to Moderate (< 40 kJ/mol for single H-bond) nih.gov |

| Reversibility | Generally irreversible | Reversible (responsive to stimuli like heat) nih.gov |

| Material Properties | Thermosets (rigid, brittle) | Thermoplastic elastomers, Self-healing nih.govacs.org |

| Processing | Difficult to reprocess or recycle | Easily processable and recyclable researchgate.net |

| Healing Mechanism | Requires external agents (extrinsic) | Intrinsic self-healing capability mdpi.com |

Polyurethane Chemistry and Polymer Synthesis

This compound is a key polyol in the synthesis of polyurethanes, contributing to the soft segment of the polymer backbone and influencing properties such as flexibility and thermal behavior.

Growing environmental and health concerns regarding the use of toxic isocyanates have driven the development of non-isocyanate polyurethanes (NIPUs). researchgate.net this compound oligomers are valuable starting materials for these more sustainable polymers.

One of the most viable routes to NIPUs is the polyaddition reaction between cyclic carbonates and diamines. murraystate.edu Propylene glycol-based diols can be converted into bis(cyclic carbonate) macromonomers. uliege.be These macromonomers then react with various amines (diamines and triamines) to form a crosslinked polymer network without the use of isocyanates. uliege.be

Another method involves the use of carbonyl diimidazole (CDI). murraystate.edumurraystate.edu In this approach, a poly(propylene glycol) diol is first reacted with CDI and then with an amine-containing molecule, such as 3-aminopropylimidazole, to create an imidazole-capped prepolymer. murraystate.edumurraystate.edu This prepolymer can then undergo step-growth polymerization to yield a polyurethane ionene, a type of NIPU with ionic groups in the backbone. murraystate.edumurraystate.edu These NIPU synthesis routes are often more environmentally friendly and produce materials with enhanced properties like improved hydrophilicity. preprints.org

The ring-opening reaction of cyclic carbonates with amines inherently produces poly(hydroxyl)urethanes (PHUs), as a hydroxyl group is formed adjacent to the newly formed urethane (B1682113) linkage. preprints.org This chemistry allows for the creation of a diverse range of materials from this compound-derived building blocks.

Elastomers: By reacting bis(cyclic carbonate) poly(propylene glycol) with a mixture of diamines and triamines, crosslinked PHU elastomers can be produced. uliege.be The mechanical properties of these elastomers can be tuned by adjusting the crosslinking density and the nature of the amines used. uliege.be Photochemical curing methods, such as thiol-ene reactions with allyl-functionalized PHU prepolymers, can also be employed to create these networks. uliege.be

Foams: PHU foams can be synthesized using this compound-derived polyols. The general process involves mixing the polyol with a surfactant, a catalyst (e.g., triethylamine), and a blowing agent (often water, which reacts to produce CO2). mdpi.comnih.gov This mixture is then reacted with a suitable crosslinking agent. The properties of the resulting foam, such as density and rigidity, depend on the formulation, including the hydroxyl number of the polyol and the amount of blowing agent used. mdpi.comekb.eg

Adhesives: The presence of hydroxyl groups in the PHU backbone enhances hydrophilicity and adhesive properties due to the potential for hydrogen bonding with various substrates.

Table 2: Typical Formulation for Polyurethane Foam Synthesis

| Component | Function | Example Compound | Typical Amount (parts per hundred polyol) |

|---|---|---|---|

| Polyol | Forms the soft segment of the polymer | This compound | 100 |

| Isocyanate/Crosslinker | Reacts with polyol to form urethane linkages | Polymeric MDI or Bis(cyclic carbonate) | Varies based on desired properties |

| Blowing Agent | Creates the cellular structure | Water | 2-5 |

| Catalyst | Controls the reaction rate | Triethylamine (TEA), DABCO | 0.1-1.0 |

| Surfactant | Stabilizes the foam cells | Silicone-based surfactants | 0.5-2.0 |

In addition to their use as polyols in polyurethane synthesis, propylene glycol oligomers can be chemically modified to create polymerizable monomers for synthesizing a variety of other polymers.

For instance, a methacrylate (B99206) monomer can be synthesized from di(propylene glycol) via an esterification reaction, resulting in di(propylene glycol) methyl ether methacrylate (diPGMA). rsc.orgresearchgate.net This monomer can then undergo homo- or co-polymerization through techniques like group transfer polymerization (GTP). rsc.orgresearchgate.net

The homopolymer of diPGMA is hydrophobic. rsc.org However, it can be co-polymerized with hydrophilic monomers, such as oligo(ethylene glycol) methyl ether methacrylate (OEGMA), to create ABA triblock copolymers. rsc.org These copolymers are amphiphilic and can self-assemble in aqueous solutions. Depending on the block lengths and concentration, they can form gels, demonstrating thermogelling behavior. rsc.org This makes them promising for applications in injectable drug delivery systems and other biomedical fields. The principles demonstrated with diPGMA can be extended to monomers derived from this compound to fine-tune the resulting polymer's properties.

Applications as a Coalescing Agent in Aqueous Dispersions and Coatings

This compound serves a critical function in the formulation of waterborne coatings, primarily acting as a coalescing agent. Coalescents are essential additives that facilitate the formation of a continuous, uniform polymer film as the coating dries. specialchem.compolarismarketresearch.com In aqueous polymer dispersions, the polymer particles are stabilized and separated by water and surfactants. specialchem.com As water evaporates, these particles must fuse together in a process called coalescence to create a durable and protective film. specialchem.comgoogle.com Without a coalescing agent, coatings applied below their minimum film formation temperature (MFFT) can exhibit cracking and poor adhesion. google.comcoatingsworld.com

Coalescing agents like this compound temporarily plasticize, or soften, the polymer particles, reducing the MFFT and allowing them to merge effectively at ambient temperatures. polarismarketresearch.com Glycol ethers are particularly effective as they are organic solvents that begin to dissolve the polymer particles only after the majority of the water has evaporated, preventing undesirable viscosity increases or gelling during storage. google.com The efficiency of a coalescing agent is often linked to its properties, such as low water solubility, which encourages its concentration at the polymer particle interface. specialchem.comcoatingsworld.com

Formulation of Glycol Ether Compositions for Film Formation in Waterborne Coatings

The formulation of waterborne coatings involves the careful selection and dosage of a coalescing agent to ensure optimal film integrity. Glycol ethers, a class to which this compound belongs, are widely used for this purpose. pcimag.com The amount of coalescent needed depends on several factors, including the glass transition temperature (Tg) of the polymer binder and the intended application temperature. specialchem.comgoogle.com For high-Tg polymers, which are harder and more durable but have a higher MFFT, the role of the coalescent is particularly crucial. google.com

Key Factors in Formulating with Glycol Ether Coalescents

| Formulation Factor | Description | Relevance to this compound |

|---|---|---|

| Polymer Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid to a rubbery state. Higher Tg polymers require more effective coalescents. | Effectively lowers the MFFT of high-Tg polymers, enabling the formation of durable films. |

| Application Temperature | The ambient temperature during coating application and drying. Film formation can be hindered at lower temperatures. pcimag.com | Ensures proper film coalescence even at lower application temperatures, preventing defects like cracking. google.com |

| Dosage Level | The amount of coalescent used, typically a percentage based on the weight of polymer solids. google.com Dosages can be up to 3% or more of the final system. specialchem.com | Dosage is optimized to balance film formation with other properties like drying time and hardness. |

| Evaporation Rate | The rate at which the coalescent leaves the film. Slower rates are often more efficient. google.com | As a higher-molecular-weight glycol ether, it has a low evaporation rate, ensuring its presence throughout the critical film-forming stage. |

Applications as Biomedical and Pharmaceutical Research Components

In the fields of biomedical and pharmaceutical research, the utility of this compound is based on its properties as a material science component rather than as a therapeutic agent itself. Its polymer structure can be precisely controlled and functionalized for specialized applications.

Application as Linkers in Bivalent Ligand Design for Receptor Studies

Bivalent ligands are molecules designed with two distinct pharmacophores connected by a chemical spacer or "linker." nih.gov This design strategy is a powerful tool for studying G-protein coupled receptors (GPCRs), particularly their dimerization. nih.govnih.gov By simultaneously engaging two binding sites, bivalent ligands can exhibit significantly higher affinity and selectivity compared to their individual monomeric counterparts. nih.gov

The linker is a critical component of a bivalent ligand, as its length, flexibility, and chemical composition determine the ability of the two pharmacophores to bind to their respective targets effectively. nih.gov Poly(ethylene glycol) (PEG) chains are widely used as linkers due to their water solubility, biocompatibility, and chemical stability. nih.govbiochempeg.comnih.gov Poly(propylene glycol) (PPG) chains, such as this compound, serve an analogous role. They can be synthesized with precise lengths to act as spacers. Compared to PEG, PPG linkers offer a more hydrophobic and slightly more rigid backbone, which can be advantageous in specific molecular designs. The rational design of these molecules involves selecting the appropriate linker length—for instance, a spacer of ~55 Å might be required to bridge two specific receptor sites—to ensure a bivalent binding mode. nih.gov

Comparison of PEG vs. PPG as Bivalent Ligand Linkers

| Property | Poly(ethylene glycol) (PEG) | Poly(propylene glycol) (PPG) (e.g., this compound) |

|---|---|---|

| Structure | Repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-) | Repeating propylene oxide units (-CH(CH₃)-CH₂-O-) |

| Solubility | Highly water-soluble. biochempeg.com | Less water-soluble; more hydrophobic due to the methyl group. |

| Flexibility | Highly flexible chain. | Slightly more rigid backbone than PEG. |

| Biocompatibility | Excellent biocompatibility, low immunogenicity. broadpharm.com | Generally considered biocompatible, though safety is studied for specific applications. nih.gov |

| Application | Extensively used in long-acting drugs, ADC linkers, and hydrogels. biochempeg.com | Used as a structural component where different hydrophobicity or rigidity is desired. |

Formation of Crosslinked Polymer Structures for Chromatographic Resins and Synthesis Supports

This compound, as a diol, possesses hydroxyl (-OH) functional groups at both ends of its polymer chain. This bifunctionality makes it a valuable building block for creating crosslinked, three-dimensional polymer networks. These porous structures are the foundation for materials used as chromatographic resins for separation and purification, or as solid supports for chemical synthesis.

The formation of these structures typically involves reacting the diol (this compound) with a multifunctional crosslinking agent. This process, known as polymerization, creates a stable, insoluble polymer matrix. The length of the glycol chain is a critical design parameter that influences the properties of the final material. Using a longer chain like this compound can result in a more flexible network with larger mesh sizes compared to using shorter diols. mdpi.com This, in turn, affects the material's swelling behavior, pore size, and interaction with target molecules, making it possible to tailor the resin for specific applications in chromatography or as a stable support for catalysts or reagents in solid-phase synthesis. researchgate.net

Chemical Reactivity and Degradation Studies of Pentapropylene Glycol

Reactions of Hydroxyl End Groups

The terminal hydroxyl groups of pentapropylene glycol are the primary sites for chemical modification. These secondary alcohols exhibit characteristic reactivity, although they are generally less reactive than the primary hydroxyl groups found in analogous polyethylene (B3416737) glycols. atamanchemicals.comwikipedia.org

The hydroxyl end groups of this compound can undergo esterification with carboxylic acids, acid chlorides, or through transesterification with other esters like triglycerides. noaa.govgoogle.com These reactions lead to the formation of propylene (B89431) glycol esters. fao.org The direct esterification process typically involves reacting the glycol with fatty acids at elevated temperatures, often in the presence of a catalyst. google.comresearchgate.net

For instance, the synthesis of propylene glycol methyl ether acetate (B1210297) (PMA) via the esterification of propylene glycol methyl ether with acetic acid has been studied extensively, demonstrating the feasibility of such reactions. researchgate.net While this involves a monofunctional ether of the monomer, the principles apply to the oligomeric diol. Reaction conditions can be optimized to achieve high yields. In one study, an equilibrium yield of 78% was achieved at 353 K with a 1:3 molar ratio of alcohol to acid, using an ion-exchange resin as a catalyst. researchgate.net

Table 1: Example Conditions for Esterification Reactions Involving Propylene Glycol Derivatives

| Reactants | Catalyst | Temperature | Key Findings |

|---|---|---|---|

| Propylene Glycol Monomethyl Ether & Acetic Acid | Amberlyst-35 (ion-exchange resin) | 353 K (80°C) | Equilibrium yield of 78% achieved with a 1:3 molar ratio of alcohol to acid. researchgate.net |

| Propylene Glycol & Triglyceride Oil | Not specified | 180°C to 280°C | Process yields a mixture of monoesters and diesters. google.com |

This table is generated based on data from reactions involving propylene glycol and its derivatives to illustrate typical conditions for esterification.

Etherification reactions are also possible, though less commonly detailed in the context of simple derivatization compared to esterification.

To enhance the reactivity of the terminal hydroxyl groups, particularly for nucleophilic substitution reactions, they can be converted into better leaving groups. A common strategy is the formation of sulfonate esters, such as mesylates. The reaction of a poly(propylene glycol) with methanesulfonyl chloride (mesyl chloride) in the presence of a base would yield the corresponding α,ω-bis(mesylate) derivative. specificpolymers.com This conversion transforms the poorly leaving hydroxyl group into a highly effective mesylate leaving group, facilitating subsequent reactions with a wide range of nucleophiles for further derivatization.

A significant application of polypropylene (B1209903) glycols, including oligomers like this compound, is in the synthesis of polyurethanes. atamanchemicals.comwikipedia.org The terminal hydroxyl groups react with isocyanate groups (-NCO) to form urethane (B1682113) linkages (-NH-COO-). This polyaddition reaction is the fundamental chemistry behind polyurethane production. google.com

Typically, a diol like this compound is reacted with a diisocyanate, such as 2,4- and/or 4,4'-diphenylmethane diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI), to form a prepolymer. google.comresearchgate.net This prepolymer, which is terminated with reactive isocyanate groups, can then be further reacted with a chain extender (another diol or a diamine) to build the final high-molecular-weight polymer. google.com The secondary hydroxyl groups in polypropylene glycol are known to be less reactive than primary hydroxyls, which can influence the reaction kinetics. atamanchemicals.comwikipedia.org

Table 2: Common Diisocyanates Used in Polyurethane Synthesis with Polyols

| Diisocyanate Name | Abbreviation | Chemical Family | Common Application with PPG |

|---|---|---|---|

| Diphenylmethane Diisocyanate | MDI | Aromatic | Used to create prepolymers for a wide range of polyurethane applications, including adhesives. google.com |

| Toluene Diisocyanate | TDI | Aromatic | Widely used in polyurethane production, often in reactions with PPG and PEG. researchgate.net |

This table provides examples of isocyanates that react with polyols like this compound to form polyurethanes.

Pyrolysis Mechanisms and Product Analysis

Pyrolysis involves the thermal degradation of a compound in an inert atmosphere. For this compound, this process breaks down the polyether structure into smaller, more volatile molecules.

Theoretical and experimental studies on propylene glycol and its polymers reveal several primary thermal decomposition pathways. nih.govresearchgate.netnih.gov The main mechanisms include dehydration, dehydrogenation, and carbon chain scission. researchgate.netnih.gov

Dehydration: This is a dominant pathway, especially at lower temperatures. researchgate.netnih.govespublisher.com For propylene glycol, dehydration can lead to the formation of propylene oxide or allyl alcohol. espublisher.com Propylene oxide can then further isomerize or decompose into products like propanal and acetone. researchgate.netnih.govespublisher.com

Carbon Chain Scission: This mechanism involves the breaking of C-C or C-O bonds in the polymer backbone. This pathway becomes more significant at higher temperatures and leads to the formation of smaller carbonyl compounds like formaldehyde (B43269) and acetaldehyde. researchgate.netnih.gov

Dehydrogenation: This involves the removal of hydrogen atoms, which can also lead to the formation of carbonyl compounds.

Kinetic modeling has shown that the dehydration of propylene glycol to propylene oxide is a key initial step, which then undergoes ring-opening to form enols that tautomerize to propanal and acetone. espublisher.comespublisher.com

The molecular structure of the starting material significantly influences the distribution of pyrolysis products. For an oligomer like this compound, the presence of multiple ether linkages differentiates its pyrolysis from that of the monomer. The thermal decomposition is expected to initiate at the weaker C-O ether bonds, leading to scission of the polymer chain.

Studies comparing the pyrolysis of different polyols suggest that the number of hydroxyl groups and the chain length affect the product distribution. researchgate.net The pyrolysis of 1,2-propylene glycol primarily yields acetaldehyde, propanal, and acetone. researchgate.netnih.gov As the temperature increases, the dominant degradation mechanism can shift. At lower temperatures, dehydration is the primary path, while carbon chain scission becomes more prevalent at higher temperatures. researchgate.netnih.gov For this compound, a complex mixture of aldehydes and ketones would be expected, resulting from the fragmentation of the five-unit propylene oxide chain.

Table 3: Major and Minor Products from the Thermal Degradation of Propylene Glycol

| Product | Chemical Formula | Formation Pathway |

|---|---|---|

| Propanal (Propionaldehyde) | C₃H₆O | Tautomerization of propen-1-ol, a product of propylene oxide ring-opening. espublisher.comespublisher.com |

| Acetone | C₃H₆O | Tautomerization of propen-2-ol, a product of propylene oxide ring-opening. espublisher.comespublisher.com |

| Formaldehyde | CH₂O | Side reactions from further cracking of intermediates at higher temperatures. espublisher.comespublisher.com |

| Acetaldehyde | C₂H₄O | Carbon chain scission and decomposition of larger fragments. researchgate.netresearchgate.net |

This table summarizes key products identified from the pyrolysis of propylene glycol, which are expected to be relevant to the degradation of its oligomers.

Future Research Directions and Emerging Areas for Pentapropylene Glycol

Rational Design of Novel Oligomeric Architectures

The rational design of new oligomeric architectures based on pentapropylene glycol is a key area for future research. This involves the precise synthesis of molecules with tailored properties for specific applications. A primary focus is the creation of block copolymers, where segments of this compound are combined with other polymer blocks, such as polyoxytetramethylene glycol (PTMG) or polyethylene (B3416737) glycol (PEG), to create materials with controlled nanostructures and functionalities. nih.govnih.govrsc.org

Strategies for synthesizing these advanced architectures include chain extension techniques using highly reactive chain extenders to produce high molecular weight multiblock copolymers. nih.gov The goal is to move beyond simple linear chains to more complex topologies like star-shaped polymers. chemrxiv.org These sophisticated structures can offer unique solution properties and self-assembly behaviors. chemrxiv.org Another avenue involves creating stimuli-responsive or "smart" polymers that change their properties in response to environmental triggers like temperature or pH. researchgate.netresearchgate.netyoutube.com By incorporating this compound units into these polymers, researchers can fine-tune their responsiveness for applications in fields like drug delivery and biosensing. researchgate.netnih.gov

Future work will likely focus on developing more controlled polymerization techniques to achieve monodisperse block copolymers with precisely defined segment lengths, leading to materials with highly predictable properties and performance. mdpi.commit.edu

Integration into Multi-Component and Hybrid Material Systems

This compound is an important building block for a variety of multi-component and hybrid materials. Its integration into these systems is a significant area of ongoing research, particularly in the fields of polyurethanes, hydrogels, and inorganic nanoparticle composites.

In polyurethane (PU) synthesis, polypropylene (B1209903) glycols, including this compound, serve as the soft segment polyol component that reacts with polyisocyanates. sanyo-chemical-solutions.comresearchgate.net This imparts flexibility and elastomeric properties to the final material. thematicsjournals.org Future research is aimed at developing novel PU adhesives and coatings by creating isocyanate-functional prepolymers from specific polypropylene glycols to achieve properties like high penetration into membranes for filtration applications. google.com

The development of advanced biomaterials is another promising direction. This compound derivatives can be incorporated into hydrogel networks for tissue engineering. sigmaaldrich.comnih.govmdpi.com For example, it can be part of photocurable polyurethane-poly(ethylene glycol) diacrylate (PU-PEGDA) hydrogels. These systems can be modified with peptides to support cell adhesion and viability, creating synthetic extracellular matrices with tunable mechanical properties. mdpi.com

Furthermore, functionalized versions of this compound, such as penta(propylene glycol) methacrylate (B99206) phosphate (B84403), are being used to surface-modify inorganic nanoparticles. mdpi.comipcg.info This specific molecule acts as a stabilizing agent for iron oxide magnetic nanoparticles, containing a phosphate group that binds strongly to the nanoparticle surface and a reactive methacrylate group that allows for further polymerization. mdpi.com This creates stable, functional hybrid materials with potential applications in biomedicine, such as antibacterial agents that can be manipulated with an external magnetic field. mdpi.com

| Material System | Role of this compound Derivative | Key Research Finding/Application | Reference |

|---|---|---|---|

| Polyurethanes (PUs) | Soft segment polyol | Forms the "soft" amorphous domains in PU, providing flexibility and adhesion. Used in foams, coatings, and adhesives. | sanyo-chemical-solutions.comthematicsjournals.org |

| PU-PEGDA Hydrogels | Component of PU prepolymer | Creates biocompatible scaffolds with tunable mechanical properties and bioactivity for tissue engineering. | mdpi.com |

| Magnetic Nanoparticles | Surface modification agent (as penta(propylene glycol) methacrylate phosphate) | Provides colloidal stability and a reactive surface for further functionalization, enabling development of antibacterial nanomaterials. | mdpi.com |

Development of Advanced In-Situ Analytical Probes

To fully understand and optimize the performance of materials containing this compound, it is crucial to study their molecular dynamics in real-time and under operational conditions. The development of advanced in-situ analytical probes is essential for probing the behavior of these oligomers within complex systems.

One powerful technique for studying the dynamics of propylene (B89431) glycol and its oligomers is quasielastic neutron scattering (QNS). aip.orgaip.org QNS can investigate the motion of molecules, such as diffusion and rotation, over very short timescales (picoseconds) and length scales (angstroms). aip.org Studies using QNS have been performed on PPG oligomers confined in thin layers, revealing how geometric confinement affects molecular relaxation and movement compared to the bulk liquid. aip.org This type of in-situ analysis provides fundamental insights into how this compound chains might behave at interfaces or within nanostructured materials.

Future research will focus on refining these techniques and combining them with other methods to build a more complete picture of oligomer dynamics. The goal is to directly observe processes like self-assembly, phase separation in polymer blends, and the response of stimuli-responsive materials in real-time, providing critical data for material design and validation.

Computational Validation and Prediction of Complex Oligomer Behavior

Alongside experimental work, computational modeling and simulation are becoming indispensable tools for predicting the behavior of complex oligomers like this compound. Molecular dynamics (MD) simulations, in particular, offer a powerful way to investigate the thermophysical and structural properties of these molecules from the atomic level up. researchgate.net

MD simulations can elucidate the complex interactions between polymer chains and with other molecules, such as water. rsc.org For instance, simulations have been used to study the phase separation in mixtures of polyethylene glycol (PEG) and polypropylene glycol (PPG), showing how water content and temperature influence the aggregation of PPG chains due to their more hydrophobic nature. rsc.org This predictive capability is crucial for designing systems like aqueous two-phase separation processes.

A significant challenge in this field is the development and validation of accurate force fields—the set of parameters used to describe the interactions between atoms in the simulation. researchgate.net Studies have shown that the choice of force field, such as GAFF or OPLS, can significantly impact the predicted properties like density, viscosity, and diffusion coefficients. researchgate.net Future work will involve refining these force fields specifically for polypropylene glycol oligomers to improve the accuracy of predictions. researchgate.netnih.gov These validated computational models will accelerate the rational design of new materials by allowing researchers to screen potential molecular architectures and predict their behavior before undertaking costly and time-consuming laboratory synthesis. nih.gov

| Parameter/Property | Significance in Simulation | Example Finding | Reference |

|---|---|---|---|

| Force Field (e.g., GAFF, OPLS) | Defines the potential energy of the system; crucial for accuracy. | The GAFF force field shows excellent agreement with experimental data for PEG thermophysical properties, outperforming others. | researchgate.net |

| Polymer-Water Interactions | Determines solubility and self-assembly in aqueous environments. | MD simulations show PPG has significantly reduced interactions with water compared to PEG, driving phase separation. | rsc.org |

| Hydrogen Bonding | Influences structure, viscosity, and interactions with other molecules. | Added water impurities compete for hydrogen bonds with oligomers, slightly altering physical properties. | nih.gov |

| Temperature & Water Content | Key environmental variables affecting polymer conformation and phase behavior. | Increasing temperature and water content leads to greater self-aggregation of PPG oligomers. | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.